molecular formula C10H11BrN2O3 B8795723 Ethyl 2-(5-bromonicotinamido)acetate

Ethyl 2-(5-bromonicotinamido)acetate

Cat. No.: B8795723
M. Wt: 287.11 g/mol
InChI Key: RWFBKRMICKRKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromonicotinamido)acetate is a nicotinamide-derived compound featuring a bromine atom at the 5-position of the pyridine ring and an ethyl ester-linked acetamide group. Its molecular formula is tentatively C₁₀H₁₁BrN₂O₃ (based on analogs in ).

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 2-[(5-bromopyridine-3-carbonyl)amino]acetate

InChI

InChI=1S/C10H11BrN2O3/c1-2-16-9(14)6-13-10(15)7-3-8(11)5-12-4-7/h3-5H,2,6H2,1H3,(H,13,15)

InChI Key

RWFBKRMICKRKEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of Ethyl 2-(5-bromonicotinamido)acetate with related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Notes
This compound Pyridine (nicotinamide) 5-Br, acetamide-ethyl ester C₁₀H₁₁BrN₂O₃ 287.11 g/mol Pharmaceutical intermediate (research)
Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl]acetate (D) Imidazole 4-Bromophenyl, ethyl ester C₁₃H₁₃BrN₂O₂ 309.16 g/mol Antifungal/antimicrobial agents
Ethyl 2-(5-bromopyrimidin-2-yl)acetate () Pyrimidine 5-Br, ethyl ester C₈H₉BrN₂O₂ 245.07 g/mol Organic synthesis intermediate
Ethyl N-[{5-bromo-2-[(4-bromobenzoyl)amino]phenyl}methyl]glycinate () Benzene 5-Br, 4-bromobenzamido, glycinate-ethyl ester C₁₉H₁₇Br₂N₂O₃ 505.07 g/mol Potential kinase inhibitor


Key Observations :

  • Core Heterocycle : The nicotinamide core in the target compound distinguishes it from imidazole (D) and pyrimidine () analogs. Pyridine derivatives often exhibit distinct electronic properties, influencing binding affinity in biological systems.
  • Substituent Effects : The 5-bromo group in the target compound contrasts with the 4-bromophenyl group in D. Bromine at the para-position (as in 2D) may enhance π-π stacking in aromatic interactions, while the pyridine-based bromine in the target compound could modulate electron-withdrawing effects .
  • Functional Groups: The acetamide-ethyl ester linkage in the target compound offers both hydrogen-bond donor (amide NH) and acceptor (ester CO) sites, unlike the simpler ethyl ester in . This may improve solubility in polar solvents compared to purely lipophilic analogs .

Yield and Purity Challenges :

  • The target compound’s amide bond may require careful optimization to avoid racemization or hydrolysis.
  • Brominated intermediates (e.g., ) often necessitate inert conditions to prevent debromination .

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